tert-butyl N-(1-benzyl-2,4,5-trimethylpiperidin-3-yl)carbamate tert-butyl N-(1-benzyl-2,4,5-trimethylpiperidin-3-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17462911
InChI: InChI=1S/C20H32N2O2/c1-14-12-22(13-17-10-8-7-9-11-17)16(3)18(15(14)2)21-19(23)24-20(4,5)6/h7-11,14-16,18H,12-13H2,1-6H3,(H,21,23)
SMILES:
Molecular Formula: C20H32N2O2
Molecular Weight: 332.5 g/mol

tert-butyl N-(1-benzyl-2,4,5-trimethylpiperidin-3-yl)carbamate

CAS No.:

Cat. No.: VC17462911

Molecular Formula: C20H32N2O2

Molecular Weight: 332.5 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-(1-benzyl-2,4,5-trimethylpiperidin-3-yl)carbamate -

Specification

Molecular Formula C20H32N2O2
Molecular Weight 332.5 g/mol
IUPAC Name tert-butyl N-(1-benzyl-2,4,5-trimethylpiperidin-3-yl)carbamate
Standard InChI InChI=1S/C20H32N2O2/c1-14-12-22(13-17-10-8-7-9-11-17)16(3)18(15(14)2)21-19(23)24-20(4,5)6/h7-11,14-16,18H,12-13H2,1-6H3,(H,21,23)
Standard InChI Key XQHWJVYZQCZBNX-UHFFFAOYSA-N
Canonical SMILES CC1CN(C(C(C1C)NC(=O)OC(C)(C)C)C)CC2=CC=CC=C2

Introduction

tert-Butyl N-(1-benzyl-2,4,5-trimethylpiperidin-3-yl)carbamate is a synthetic organic compound belonging to the class of carbamates. It is characterized by a tert-butyl carbamate group attached to a piperidine ring, which is further substituted with benzyl and trimethyl groups at specific positions. This compound is primarily utilized in organic synthesis and pharmaceutical research due to its unique structural properties and potential biological activities.

Synthesis and Reaction Conditions

The synthesis of tert-butyl N-(1-benzyl-2,4,5-trimethylpiperidin-3-yl)carbamate typically involves multiple steps. The reaction conditions often include the use of organic solvents such as methanol or toluene, catalysts like p-toluenesulfonic acid, and controlled temperatures ranging from 80 to 100 °C to ensure high yield and purity.

Applications and Biological Activities

This compound is recognized for its potential applications in medicinal chemistry and pharmacology. It may interact with biological targets such as enzymes and receptors, modulating their activity by binding to active sites and influencing signal transduction pathways, metabolic regulation, and cellular communication processes.

Characterization Techniques

The structural integrity of tert-butyl N-(1-benzyl-2,4,5-trimethylpiperidin-3-yl)carbamate has been confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

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